molecular formula C26H38ClN3O2 B13769522 Bis((mesitylcarbamoyl)methyl)diethylammonium chloride CAS No. 79143-74-1

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride

Cat. No.: B13769522
CAS No.: 79143-74-1
M. Wt: 460.0 g/mol
InChI Key: AAUHBFVLNLREFE-UHFFFAOYSA-N
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Description

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of mesitylcarbamoyl groups attached to a diethylammonium core, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((mesitylcarbamoyl)methyl)diethylammonium chloride typically involves the reaction of mesityl isocyanate with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Mesityl isocyanate+DiethylamineBis((mesitylcarbamoyl)methyl)diethylammonium chloride\text{Mesityl isocyanate} + \text{Diethylamine} \rightarrow \text{this compound} Mesityl isocyanate+Diethylamine→Bis((mesitylcarbamoyl)methyl)diethylammonium chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Corresponding oxides and by-products.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of cleaning agents, disinfectants, and surfactants.

Mechanism of Action

The mechanism of action of Bis((mesitylcarbamoyl)methyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also inhibits enzyme activity by binding to active sites, thereby preventing substrate interaction.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.

Uniqueness

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride stands out due to its unique mesitylcarbamoyl groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

79143-74-1

Molecular Formula

C26H38ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

diethyl-bis[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C26H37N3O2.ClH/c1-9-29(10-2,15-23(30)27-25-19(5)11-17(3)12-20(25)6)16-24(31)28-26-21(7)13-18(4)14-22(26)8;/h11-14H,9-10,15-16H2,1-8H3,(H-,27,28,30,31);1H

InChI Key

AAUHBFVLNLREFE-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=C(C=C1C)C)C)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-]

Origin of Product

United States

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